Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), also known as ET-18-OCH3, is a synthetic analog of 2-lysophosphatidylcholine and the prototype molecule of a family of antitumor compounds collectively known as alkylphospholipid analogs (APLs) or antitumor lipids. [] Edelfosine exhibits selective apoptotic activity against various tumor cells while largely sparing normal cells. [] Its unique mechanism of action involves targeting cell membranes, particularly lipid rafts, unlike conventional chemotherapeutic agents that interact with DNA. [] This makes edelfosine an intriguing subject for scientific research, especially in the fields of cancer biology and drug development.
Edelfosine, chemically known as 1-octadecyl-2-O-methyl-glycero-3-phosphocholine, is a synthetic alkyl-lysophospholipid. It is classified as an antineoplastic agent due to its significant anticancer properties. This compound belongs to a broader class of synthetic alkyl-lysophospholipids, which also includes clinically relevant drugs like miltefosine and perifosine. Edelfosine is notable for its ability to induce selective apoptosis in malignant cells while sparing normal cells, making it a promising candidate for cancer therapy .
The synthesis of edelfosine involves several key steps that utilize commercially available starting materials. The process typically begins with the conversion of 2-, 3-, or 4-hydroxyphenylacetic acids into corresponding O-alkylated phenylacetate esters through esterification, followed by alkylation with a suitable bromo derivative. Subsequent reduction of these esters using lithium aluminum hydride in tetrahydrofuran yields alcohol derivatives. The final steps involve reactions with 2-chloro-2-oxo-1,3,2-dioxaphospholane and trimethylamine to produce the desired phosphocholine derivatives .
A detailed synthesis scheme includes:
The synthesis is characterized by its efficiency and the ability to produce high yields in relatively few steps .
Edelfosine's molecular structure features a long hydrophobic alkyl tail (C18) linked to a polar head group derived from 2-O-methyl-sn-glycerophosphorylcholine. The structure can be represented as follows:
This configuration allows edelfosine to integrate into cell membranes effectively, influencing membrane dynamics and cellular signaling pathways. The presence of the methyl ether at the second position enhances its stability compared to other lysophospholipids .
Edelfosine participates in various chemical reactions that are critical to its function as an anticancer agent. Notably, it interacts with lipid rafts in cell membranes, leading to alterations in membrane fluidity and signaling pathways. Key reactions include:
The mechanism of action of edelfosine primarily involves its incorporation into cell membranes, where it disrupts lipid bilayer integrity and signaling pathways. Key aspects include:
Edelfosine possesses distinct physical and chemical properties that contribute to its biological activity:
These properties facilitate its incorporation into lipid membranes and contribute to its pharmacokinetic profile .
Edelfosine has several significant applications in scientific research and clinical settings:
Clinical trials have demonstrated good tolerability and safety profiles for edelfosine, making it a viable option for combination therapies in cancer treatment .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: